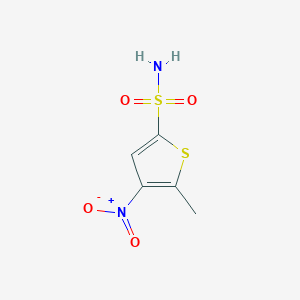
5-Methyl-4-nitro-thiophene-2-sulfonamide
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, in 2018, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Biological Activities
Compounds similar to 5-Methyl-4-nitro-thiophene-2-sulfonamide have been synthesized for their potential biological activities. For example, aminomethylselenopheno[3,2-b]thiophene sulfonamides were synthesized and studied for their cytotoxicity against various cancer cell lines, demonstrating the potential for cancer treatment applications (Arsenyan, Rubina, & Domracheva, 2016). Similarly, thiophene sulfonamide derivatives have been explored for their urease inhibition and hemolytic activities, indicating their potential as antibacterial agents and for other medical applications (Noreen et al., 2017).
Environmental Impact and Transformation
The transformation products of sulfonamide drugs under environmental conditions have been studied to understand their behavior and impact. For instance, the transformation of sulfamethoxazole (SMX) under denitrifying conditions was explored, highlighting the environmental persistence and transformation processes of sulfonamides (Nödler, Licha, Barbieri, & Pérez, 2012).
Chemical Properties and Solubilization
Research into the solubilization of thiophene derivatives by micellar solution has provided insights into the interactions and thermodynamic parameters of these compounds, contributing to a better understanding of their chemical behaviors (Saeed et al., 2017).
Antimicrobial and Enzyme Inhibition Studies
Several studies have focused on the antimicrobial and enzyme inhibitory properties of sulfonamide derivatives. For example, bisindolylmethanes with sulfonamide moiety have been synthesized and evaluated for their inhibition of carbonic anhydrase II, a target for drug development in treating various conditions (Imran et al., 2016). Furthermore, thiophene-based sulfonamides have been evaluated for their potent inhibition of carbonic anhydrase I and II isoenzymes, showing promise as therapeutic agents (Alım, Köksal, & Karaman, 2020).
Synthesis Techniques
Innovative synthesis techniques have been developed for creating sulfonamides, offering efficient methods for producing these compounds. For instance, a mild, fast, and high-yielding method for synthesizing sulfonamides through sulfur-phenolate exchange has been reported, showcasing advances in synthetic methodologies (van den Boom & Zuilhof, 2023).
Safety and Hazards
Future Directions
Thiophene and its derivatives have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
They are often studied for their potential as biologically active compounds, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives often interact with biological targets through various mechanisms, depending on their chemical structure and the specific functional groups they contain .
Biochemical Pathways
Without specific information on “5-Methyl-4-nitro-thiophene-2-sulfonamide”, it’s challenging to determine the exact biochemical pathways it affects. Thiophene derivatives are known to interact with a variety of biochemical pathways, often related to their biological activity .
Result of Action
Thiophene derivatives can have a variety of effects at the molecular and cellular level, often related to their biological activity .
Properties
IUPAC Name |
5-methyl-4-nitrothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3,(H2,6,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGDKKIYXNBIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
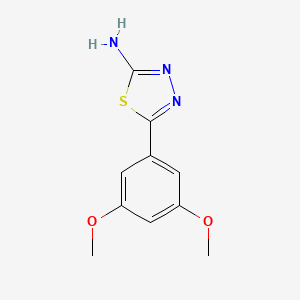
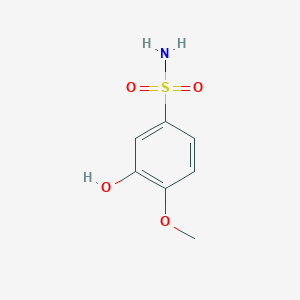
![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
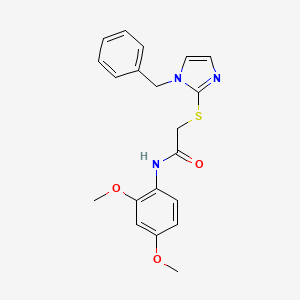
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
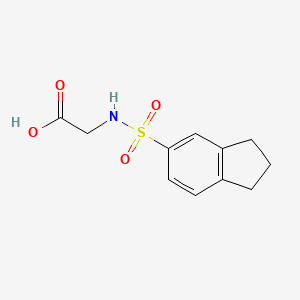
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)
![N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)
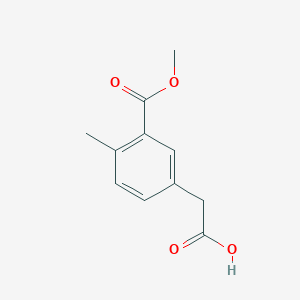
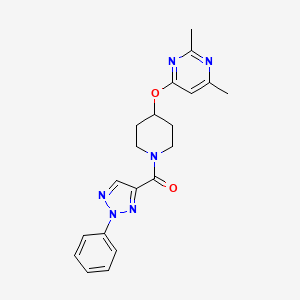
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)
